molecular formula C53H60N12O9 B043656 Azidobenzamido 008 CAS No. 113400-63-8

Azidobenzamido 008

Cat. No.: B043656
CAS No.: 113400-63-8
M. Wt: 1009.1 g/mol
InChI Key: MCRDZKUHIMEOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azidobenzamido 008 is a specialized chemical reagent featuring a benzamide scaffold and a terminal azide group, engineered for advanced bioorthogonal conjugation strategies in chemical biology and proteomics research. Its primary research value lies in its application as a photoaffinity labeling (PAL) probe and a click chemistry handle. The azide group allows for highly specific, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing molecules, enabling the stable and selective tagging of biomolecules for detection, pull-down assays, or the construction of complex molecular architectures. Furthermore, the benzamido core can serve as a versatile pharmacophore or linker, making this compound an invaluable building block for synthesizing activity-based probes (ABPs) to study enzyme function, for developing PROTACs (Proteolysis Targeting Chimeras), and for investigating protein-protein interactions. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

113400-63-8

Molecular Formula

C53H60N12O9

Molecular Weight

1009.1 g/mol

IUPAC Name

N-[4-[15-[(4-acetamidophenyl)methyl]-3-benzyl-12-(1-hydroxyethyl)-6-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-9-yl]butyl]-4-azidobenzamide

InChI

InChI=1S/C53H60N12O9/c1-31(66)46-52(73)58-41(15-8-9-25-55-47(68)35-19-23-38(24-20-35)63-64-54)48(69)59-43(29-36-30-56-40-14-7-6-13-39(36)40)49(70)61-44(28-33-11-4-3-5-12-33)53(74)65-26-10-16-45(65)51(72)60-42(50(71)62-46)27-34-17-21-37(22-18-34)57-32(2)67/h3-7,11-14,17-24,30-31,41-46,56,66H,8-10,15-16,25-29H2,1-2H3,(H,55,68)(H,57,67)(H,58,73)(H,59,69)(H,60,72)(H,61,70)(H,62,71)

InChI Key

MCRDZKUHIMEOGV-UHFFFAOYSA-N

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O

Synonyms

azidobenzamido 008
azidobenzamido-008
cyclo(Phe(4-NH)Ac)-Thr-Lys-(CO(4-N3)C6H4)-Trp-Phe-Pro
cyclo(Phe-(4-NHAc)-Thr-Lys(CO(4-N3)C6H4)-Trp-Phe-Pro)
cyclo(phenylalanyl-(4-acetylamino)threonyl-lysyl-(4-azidobenzoyl)tryptophyl-phenylalanyl-prolyl)
cyclo-PTLTPP

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Azidobenzamido 008

Synthetic Methodologies for the Cyclosomatostatin (B13283) Scaffold of 008

The foundation of Azidobenzamido 008 is its cyclosomatostatin scaffold, a cyclic peptide structure that mimics the bioactive conformation of the natural hormone somatostatin (B550006). The synthesis of this scaffold is a critical first step and can be achieved through several established methodologies, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for assembling the linear peptide precursor of the cyclosomatostatin scaffold. rsc.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). google.com The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group of the amino acids is standard practice. rsc.orgresearchgate.net SPPS offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing at each step. nih.gov For the synthesis of the cyclosomatostatin scaffold, a linear peptide is first assembled on the resin. Following the assembly of the linear sequence, the peptide is cleaved from the resin, often with simultaneous deprotection of side-chain protecting groups.

Solution-Phase Synthesis: While less common for long peptides, solution-phase synthesis can also be employed for the construction of the cyclosomatostatin scaffold, particularly for large-scale production. mdpi.com This method involves the coupling of amino acids or peptide fragments in a suitable solvent system. Purification after each step is typically achieved by crystallization or chromatography.

Cyclization Strategies: The crucial step in forming the cyclosomatostatin scaffold is the intramolecular cyclization of the linear peptide precursor. This process must be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. nih.gov Several cyclization strategies can be employed:

Head-to-tail cyclization: This involves forming a peptide bond between the N-terminal and C-terminal amino acids. rsc.org

Side-chain to side-chain cyclization: This can involve forming a disulfide bond between two cysteine residues or an amide bond between the side chains of amino acids like lysine (B10760008) and aspartic acid or glutamic acid. rsc.orgnih.gov

Backbone-to-side-chain cyclization: This connects the N- or C-terminus to the side chain of an amino acid within the sequence. nih.gov

The choice of cyclization strategy depends on the desired structure and properties of the final cyclosomatostatin analog. Various coupling reagents, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), can be used to facilitate the formation of the amide bond during cyclization. google.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Cyclosomatostatin Scaffold
Methodology Description Advantages Disadvantages Key Reagents
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a resin support.High efficiency, ease of purification, automation is possible.Can be challenging for very long or complex sequences.Fmoc- or Boc-protected amino acids, coupling reagents (e.g., HBTU, DCC), resin (e.g., Wang, Rink amide).
Solution-Phase Synthesis Coupling of amino acids or peptide fragments in solution.Scalable for large-scale production, allows for purification of intermediates.More time-consuming and labor-intensive, purification can be complex.Protected amino acids, coupling reagents, various organic solvents.
Head-to-Tail Cyclization Formation of a peptide bond between the N- and C-termini.Creates a simple, cyclic backbone structure.Requires high dilution to prevent oligomerization.Coupling reagents (e.g., BOP, DPPA).
Side-Chain to Side-Chain Cyclization Formation of a bond between the side chains of two amino acids.Allows for more complex, constrained structures.Requires specific amino acids with reactive side chains.Oxidizing agents for disulfide bonds, coupling reagents for amide bonds.

Incorporation of the Azidobenzamido Moiety for Photoactivation

To function as a molecular probe, this compound must be capable of forming a covalent bond with its biological target upon activation. This is achieved by incorporating a photoactivatable group, specifically an azidobenzamido moiety. This group is relatively inert in the dark but, upon exposure to UV light, generates a highly reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules, thus forming a stable covalent linkage. nih.govwustl.edu

The azidobenzamido moiety is typically introduced by coupling 4-azidobenzoic acid to a free amino group on the cyclosomatostatin scaffold. This is often done as one of the final steps in the synthesis. The amino group can be the N-terminal α-amino group or, more commonly, the ε-amino group of a lysine residue within the peptide sequence. The latter approach allows for more specific placement of the photoactivatable group away from the regions of the peptide that are critical for biological recognition.

The synthesis of the N-(4-azidobenzoyl) derivative can be achieved using standard peptide coupling conditions. For instance, if the linear peptide is synthesized via SPPS with an Fmoc-protected lysine at the desired position, the Fmoc group can be selectively removed while the peptide is still on the resin. Then, 4-azidobenzoic acid can be coupled to the lysine side chain using a suitable activating agent.

Table 2: Properties of a Representative Azidobenzamido-Derivatized Peptide
Property Value Significance
Photoreactive Group 4-AzidobenzoylForms a reactive nitrene upon photolysis.
Activation Wavelength ~260-280 nm (can be shifted with substitution)Wavelength at which the azide (B81097) is activated.
Reactive Intermediate NitreneHighly reactive species that forms covalent bonds.
Half-life of Intermediate NanosecondsEnsures that labeling occurs in close proximity to the binding site.
Attachment Site ε-amino group of LysineSpecific placement of the photoactivatable group.

Radiolabeling Techniques for this compound (e.g., 14C-labeling)

For many applications, such as quantitative binding assays and in vivo imaging or biodistribution studies, a radiolabeled version of this compound is required. Carbon-14 (B1195169) (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the fact that its incorporation does not alter the chemical properties of the molecule. mdpi.com

The most common method for introducing a ¹⁴C label into a peptide like this compound is to use a ¹⁴C-labeled amino acid during its synthesis. nih.gov This is typically done during SPPS, where a protected amino acid containing one or more ¹⁴C atoms is incorporated at a specific position in the peptide chain. nih.gov The position of the label is chosen carefully to be in a metabolically stable part of the molecule to ensure that the radiolabel is not lost during the course of the experiment. nih.gov

The synthesis of ¹⁴C-labeled amino acids themselves often starts from simple ¹⁴C-containing precursors, such as [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide. rsc.org These are then converted through a series of chemical reactions into the desired amino acid. Alternatively, ¹⁴C-labeled amino acids can be produced biologically by growing algae in a ¹⁴CO₂ atmosphere and then hydrolyzing the proteins. nih.gov

Another approach for ¹⁴C-labeling is to use a ¹⁴C-labeled acylating agent, such as [¹⁴C]acetic anhydride, to label a free amino group on the pre-synthesized peptide. researchgate.net However, this method is less specific than the incorporation of a labeled amino acid.

Table 3: Overview of ¹⁴C-Labeling Strategies for this compound
Strategy Description Advantages Disadvantages
Incorporation of a ¹⁴C-labeled amino acid A ¹⁴C-labeled amino acid is used as a building block during SPPS.Site-specific labeling, high specific activity is achievable.Requires synthesis of the labeled amino acid, which can be expensive.
Acylation with a ¹⁴C-labeled reagent A ¹⁴C-containing acylating agent (e.g., [¹⁴C]acetic anhydride) is reacted with a free amino group.Simpler procedure than incorporating a labeled amino acid.Less specific, may label multiple sites, lower specific activity.
Use of a ¹⁴C-labeled prosthetic group A small molecule containing ¹⁴C is attached to the peptide.Can be used to label pre-synthesized peptides.May alter the biological activity of the peptide.

Design and Synthesis of this compound Derivatives for Mechanistic Studies

To gain a deeper understanding of the biological interactions of this compound, a series of derivatives can be designed and synthesized. These derivatives, with systematic structural modifications, are invaluable for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for biological activity and for mapping the binding site on the target protein. nih.gov

The design of these derivatives can involve several strategies:

Alanine (B10760859) Scanning: Each amino acid in the cyclosomatostatin scaffold can be systematically replaced with alanine to determine its contribution to binding and activity.

Modification of the Linker: The length and chemical nature of the linker connecting the azidobenzamido moiety to the peptide scaffold can be varied to optimize the efficiency of photocrosslinking.

Positional Isomers: The azidobenzamido group can be moved to different positions on the peptide to probe different regions of the binding pocket.

Stereochemical Modifications: The stereochemistry of one or more amino acids can be inverted (e.g., from L- to D-amino acids) to explore the conformational requirements for binding.

The synthesis of these derivatives generally follows the same principles as the synthesis of the parent this compound, utilizing SPPS and the appropriate modified amino acids or building blocks. The biological activity and photocrosslinking efficiency of each derivative are then evaluated and compared to the parent compound to build a comprehensive understanding of its mechanism of action. wustl.edu

Table 4: Examples of this compound Derivatives for Mechanistic Studies
Derivative Modification Purpose of Study
Ala-Scan Series Systematic replacement of each amino acid with Alanine.To identify key residues for biological activity.
Linker-Length Variants Variation in the length of the linker between the peptide and the azidobenzamido group.To optimize photocrosslinking efficiency and map the distance to the binding site.
Positional Isomers Moving the azidobenzamido group to different amino acid residues.To probe the topology of the binding pocket.
Stereoisomers Inversion of the stereochemistry of a key amino acid (e.g., L-Phe to D-Phe).To investigate the importance of specific conformations for binding.

Molecular Recognition and Binding Interactions of Azidobenzamido 008

Characterization of Specific Membrane Proteins Interacting with Azidobenzamido 008

Photoaffinity labeling studies using a carbon-14 (B1195169) labeled version of this compound have successfully identified several membrane proteins that interact with the compound. nih.gov These interactions are crucial for understanding the multispecific nature of the transport system.

The proteins that are preferentially labeled by this compound in hepatocytes have been characterized based on their biochemical properties. nih.gov Two of the identified proteins, with molecular weights of 50 and 54 kilodaltons (kDa), are integral glycoproteins. nih.govresearchgate.net In contrast, the 67 kDa protein that is also labeled is a hydrophilic, non-glycosylated membrane component. nih.govresearchgate.net Further analysis through isoelectric focusing after solubilization revealed that the main radioactive peaks from labeling with either ¹⁴C-labeled this compound or ¹⁴C-labeled azidobenzamido-taurocholate were identical, appearing in the pH regions of 7, 5.5, and 5.25. nih.gov The binding sites for "008" were found to be robust and were not destroyed by treatment with detergents such as SDS or Nonidet P-40. nih.govacs.org

Upon photoactivation, this compound predominantly binds to a specific set of hepatocellular membrane proteins. nih.gov The molecular weights of these proteins have been determined to be approximately 67, 54, 50, and 37 kDa. nih.gov These proteins could be enriched for further study using affinity electrophoresis with gels containing the parent compound "008". nih.govresearchgate.net

Molecular Weight (kDa)Protein Characterization
67Hydrophilic, non-glycosylated membrane component
54Integral glycoprotein
50Integral glycoprotein
37Membrane protein

Competitive Binding Studies of this compound with Endogenous Substrates

Competitive binding studies have provided strong evidence that this compound shares a common transport system with bile acids. In its non-activated state, this compound acts as a competitive inhibitor of the sodium-dependent uptake of both cholate (B1235396) and taurocholate. nih.gov The presence of an excess of the parent compound "008," as well as cholate or the toxin phalloidin (B8060827), offered partial protection to the identified membrane proteins from being labeled by ¹⁴C-labeled this compound. nih.govresearchgate.net This suggests that these molecules compete for the same binding sites on the transporter proteins.

Investigating the Influence of this compound on Bile Acid Transport

The interaction of this compound with hepatocytes directly impacts the transport of bile acids, providing evidence for a shared "multispecific bile acid transporter". nih.govl-i-c.org In the dark, the compound competitively inhibits the uptake of bile acids. nih.gov Once activated by light, this inhibition becomes irreversible. nih.gov These findings strongly suggest that this compound and certain bile acids utilize a common transport system located in the basolateral membranes of hepatocytes. nih.govl-i-c.org

Bile AcidType of Inhibition by this compound (Dark)Ki (Inhibition Constant)IC50 (Irreversible Inhibition)
CholateCompetitive1 µM2 µM
TaurocholateCompetitive5 µM9 µM

Mechanistic Elucidation of Azidobenzamido 008 Cellular Transport

Characterization of Carrier-Mediated Uptake Systems for Azidobenzamido 008

The uptake of this compound into hepatocytes demonstrates concentration-dependent, competitive kinetics, a hallmark of carrier-mediated transport. nih.gov In its non-activated state (in the dark), this compound acts as a competitive inhibitor of the sodium-dependent uptake of natural bile acids. nih.govresearchgate.net The inhibition constants (Ki) for cholate (B1235396) and taurocholate uptake are 1 µM and 5 µM, respectively. nih.govresearchgate.net

Upon activation by light, the compound binds irreversibly, and the inhibitory effect is measured by the half-maximal inhibitory concentration (IC50). nih.gov The IC50 values for the inhibition of cholate and taurocholate uptake are 2 µM and 9 µM, respectively. nih.govresearchgate.net The parent compound, known as 008, also exhibits a carrier-mediated uptake component at 37°C, which can be distinguished from its diffusion at 4°C. acs.org

Table 1: Inhibition Kinetics of this compound on Bile Acid Uptake in Isolated Hepatocytes

Inhibited SubstrateKinetic ParameterValue (µM)ConditionReference
CholateKi1Competitive Inhibition (Dark) nih.govresearchgate.net
TaurocholateKi5Competitive Inhibition (Dark) nih.govresearchgate.net
CholateIC502Irreversible Inhibition (Light-Activated) nih.govresearchgate.net
TaurocholateIC509Irreversible Inhibition (Light-Activated) nih.govresearchgate.net

The transport of this compound and related cyclosomatostatins into liver cells is a time-dependent process. acs.orgumich.edu Studies show that specific binding and uptake into hepatocytes increase over time, eventually reaching a state of saturation, which is characteristic of carrier-mediated systems. acs.orgumich.edu

The translocation of this compound across the hepatocyte membrane is both temperature- and energy-dependent. acs.org The carrier-mediated portion of uptake is significantly reduced at low temperatures, with diffusion being the predominant mechanism at 4°C, while the active transport is measured at 37°C. acs.org Furthermore, the uptake process is reliant on cellular energy, as it is blocked by the absence of oxygen or by metabolic inhibitors that lead to a decrease in cellular ATP content. acs.org

Specificity of the Multispecific Bile Acid Transporter for this compound

This compound was specifically designed as a photosensitive substrate to identify and characterize the 'multispecific bile acid transporter' in the basolateral membranes of hepatocytes. nih.govbioplanete.coml-i-c.orgdss.go.th Its interaction with this transporter provides strong evidence for a common transport system for bile acids, certain cyclosomatostatins, and other xenobiotics like phalloidin (B8060827). nih.govbioplanete.com

The specificity of this interaction was demonstrated through photoaffinity labeling experiments. nih.gov When activated by light, this compound binds irreversibly to several membrane proteins within hepatocytes. nih.govresearchgate.net The presence of an excess of the parent compound 008, cholate, or phalloidin provides partial protection to these membrane components from being labeled by the activated this compound. nih.govresearchgate.net This protection indicates that all these molecules compete for binding to the same transport proteins. nih.gov The primary proteins labeled by this process have molecular weights of 67, 54, 50, and 37 kDa. nih.govresearchgate.net The 50 and 54 kDa proteins are identified as integral glycoproteins, while the 67 kDa protein is a hydrophilic, non-glycosylated membrane component. nih.govresearchgate.net

Table 2: Hepatocellular Membrane Proteins Labeled by Activated this compound

Protein Molecular Weight (kDa)DescriptionReference
67Hydrophilic, non-glycosylated membrane component nih.govresearchgate.net
54Integral glycoprotein nih.govresearchgate.net
50Integral glycoprotein nih.govresearchgate.net
37Not specified nih.govresearchgate.net

Differential Uptake Mechanisms in Various Cellular Contexts

The uptake of this compound is highly dependent on the presence of the specific bile acid transport machinery, leading to differential uptake in various cell types. nih.govresearchgate.net

In isolated rat hepatocytes, which are rich in bile acid transporters, this compound is readily taken up via the carrier-mediated system described above. nih.govnih.govvulcanchem.com These cells serve as the primary model for elucidating the transport mechanism, demonstrating competitive inhibition of bile acid uptake and specific labeling of transporter proteins. nih.govnih.gov In contrast, AS 30 D ascites hepatoma cells, which are known to be deficient in the bile acid and cyclosomatostatin (B13283) transport system, could not be specifically labeled by this compound. nih.govresearchgate.net This stark difference underscores that the uptake of this compound is not a universal cellular process but is mediated by a specific transporter that is differentially expressed across cell types. nih.gov

Comparative Analysis of Azidobenzamido 008 with Other Peptide Transport Systems

Parallels in Transport Mechanisms with Bile Salts and Phallotoxins

The transport of Azidobenzamido 008 into liver cells shares a common pathway with bile salts and phallotoxins, indicating that these structurally diverse molecules are recognized by the same hepatocellular uptake system. nih.govtocris.com This shared mechanism is evidenced by competitive inhibition studies and photoaffinity labeling experiments.

This compound has been identified as a substrate for the "multispecific bile acid transporter" in hepatocytes. tocris.com Its uptake leads to a competitive inhibition of the transport of bile acids such as cholate (B1235396) and taurocholate. tocris.com Conversely, an excess of cholate or the mushroom toxin phalloidin (B8060827) can protect the membrane components from being labeled by activated this compound. tocris.com This reciprocal competition strongly suggests that this compound, bile salts, and phalloidin all bind to the same transport proteins on the hepatocyte membrane.

Photoaffinity labeling studies have further solidified this connection by identifying the specific membrane proteins involved. Using photolabile derivatives of bile salts and phallotoxins, researchers have labeled the same membrane polypeptides with apparent molecular weights of 54,000 and 48,000 Da. nih.gov The labeling of these proteins by the phallotoxin derivatives was significantly reduced in the presence of bile salts, confirming their interaction with the same binding sites. nih.gov These findings indicate that the hepatic uptake systems for bile salts and phallotoxins are identical, which also explains the liver-specific toxicity of phallotoxins. nih.gov The organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are known to transport both bile salts and phalloidin, further implicating them as the common transport system for these compounds and, by extension, for this compound. nih.gov

Interactive Table: Shared Transport Characteristics

CompoundTransport SystemEvidence of Shared Pathway
This compound Multispecific bile acid transporter (likely OATPs)Competitively inhibits cholate and taurocholate uptake; labeling protected by cholate and phalloidin. tocris.com
Bile Salts (Cholate, Taurocholate) OATP1B1, OATP1B3, NTCPCompetitively inhibit this compound labeling and phallotoxin transport. nih.govtocris.com Transported by the same membrane polypeptides as phallotoxins. nih.gov
Phallotoxins (e.g., Phalloidin) OATP1B1, OATP1B3Transport is inhibited by bile salts; labels the same membrane proteins as bile salt derivatives. nih.gov

Comparison with Other Cyclosomatostatin (B13283) Analogs

This compound is a derivative of the cyclosomatostatin analog c(Phe-Thr-Lys-Trp-Phe-DPro), also known as '008'. tocris.com As such, its transport properties are closely related to those of other cyclosomatostatin analogs. The uptake of this compound is competitively inhibited by an excess of the parent compound '008', confirming that they share the same transport mechanism. tocris.com

Cyclosomatostatin analogs are a class of synthetic peptides that mimic the action of the natural hormone somatostatin (B550006). Several of these analogs, such as octreotide (B344500) and lanreotide, are used clinically. nih.govmdpi.com These analogs, like somatostatin itself, are known to bind to specific somatostatin receptors (SSTRs) which are G protein-coupled receptors. nih.govwikipedia.org However, their transport into cells, particularly hepatocytes, is a separate process from receptor binding and is mediated by transporters like the OATPs.

The transport of the cyclosomatostatin analog '008' into rat hepatocytes is competitively inhibited by bile acids, further strengthening the link between cyclosomatostatin transport and the bile acid uptake system. nih.gov Research has also shown that the transport of these cyclic peptides is characterized by rapid and significant binding to cell membranes. nih.gov

Interactive Table: Comparison of Cyclosomatostatin Analogs

AnalogRelationship to this compoundKnown Transport/Binding Characteristics
This compound Derivative of '008'Transported by the multispecific bile acid transporter; uptake inhibited by '008', cholate, and phalloidin. tocris.com
Cyclosomatostatin '008' Parent compound of this compoundTransport into hepatocytes is competitively inhibited by bile acids. nih.gov
Octreotide Clinically used cyclosomatostatin analogBinds to somatostatin receptors (SSTRs), particularly SSTR2. nih.govmdpi.com Transported by OATPs.
Lanreotide Clinically used cyclosomatostatin analogBinds to somatostatin receptors (SSTRs). nih.govmdpi.com Transported by OATPs.

Distinctions from Other Peptide and Drug Transport Pathways

The transport system utilized by this compound, which is shared with bile salts and other cyclosomatostatin analogs, is distinct from several other well-characterized peptide and drug transport pathways. The primary distinction lies in the type of transporter involved and its substrate specificity.

The transporters responsible for the uptake of this compound are the organic anion transporting polypeptides (OATPs), which are part of the solute carrier (SLC) superfamily. droracle.ai OATPs, particularly OATP1B1 and OATP1B3 in the liver, are known for their broad substrate specificity, transporting a wide range of amphipathic organic compounds, including endogenous substances and numerous drugs. nih.govreactome.org

This contrasts with other peptide transport systems, such as the proton-coupled peptide transporters PEPT1 and PEPT2. nih.govresearchgate.net These transporters are primarily responsible for the uptake of di- and tripeptides in the intestine and kidneys, playing a crucial role in protein absorption and conservation. nih.govresearchgate.netdrugbank.com Their substrate specificity is generally limited to small peptides, and they are not known to transport larger cyclic peptides like cyclosomatostatin analogs or bile salts. The transport mechanism of PEPT transporters is also different, as it is coupled to a proton gradient. nih.gov

Furthermore, the transport of this compound can be distinguished from pathways that are highly specific for certain classes of drugs or endogenous molecules. For example, the Na+/taurocholate cotransporting polypeptide (NTCP) is another major bile salt uptake transporter in the liver; however, it has a narrower substrate specificity compared to the OATPs and is primarily dedicated to the sodium-dependent uptake of conjugated bile salts. nih.govapexbt.com While this compound competitively inhibits taurocholate uptake, which could suggest some interaction with NTCP, its broader interaction with various OATP substrates points towards the OATPs as the primary route. tocris.com

Additionally, the transport of this compound is distinct from the mechanisms governing the uptake of small, hydrophilic drugs that may utilize other specific SLC transporters or the efflux of drugs from cells, which is often mediated by ATP-binding cassette (ABC) transporters. droracle.ai

Interactive Table: Distinction of Transport Pathways

Transport SystemKey TransportersTypical SubstratesDistinction from this compound Transport
Multispecific Anion Transport OATP1B1, OATP1B3Bile salts, phallotoxins, cyclosomatostatin analogs (including this compound), various drugs. tocris.comnih.govThis is the primary transport system for this compound.
Proton-Coupled Peptide Transport PEPT1, PEPT2Di- and tripeptides. nih.govresearchgate.netdrugbank.comDifferent substrate specificity (small linear peptides vs. large cyclic peptides) and transport mechanism (proton-coupled).
Sodium-Dependent Bile Acid Transport NTCPPrimarily conjugated bile salts. nih.govapexbt.comNarrower substrate specificity compared to the multispecific system used by this compound.
Drug Efflux ABC Transporters (e.g., P-gp, MRPs)Various drugs and xenobiotics. droracle.aiMediates efflux out of the cell, whereas this compound transport is an uptake process.

Advanced Methodologies Employed in Azidobenzamido 008 Research

Photoaffinity Labeling Techniques for Covalent Adduct Formation

Photoaffinity labeling is a powerful technique to identify ligand-binding proteins and map their binding sites. Azidobenzamido 008 is specifically designed as a photoaffinity probe. nih.govbohrium.com It contains a photochemically reactive azido (B1232118) group which, upon irradiation with UV light, is converted into a highly reactive nitrene intermediate. nih.govd-nb.info This intermediate can then form a stable, covalent bond with amino acid residues in close proximity, effectively "labeling" the protein to which it was bound. nih.govnih.gov

Research has established this compound as a photosensitive substrate for the "multispecific bile acid transporter" located in the basolateral membranes of hepatocytes. acs.orgl-i-c.orgdss.go.thnih.gov Studies have demonstrated that it is a tool for identifying a common transport system for both bile acids and cyclosomatostatins. acs.orgl-i-c.orgbioplanete.com The process involves incubating the target system (e.g., isolated hepatocytes or membrane fractions) with this compound in the dark to allow for specific, non-covalent binding to the transporter. Subsequent exposure to UV light initiates the covalent cross-linking, forming a permanent this compound-protein adduct. nih.gov This covalent trapping is essential for subsequent purification and identification of the target protein, which would otherwise be difficult to isolate due to the non-covalent nature of the initial interaction. nih.gov

PropertyDescriptionReference
Compound Type Photosensitive Substrate / Photoaffinity Label acs.orgl-i-c.org
Reactive Group Aryl Azide (B81097) (Azidobenzamido moiety) nih.govd-nb.info
Activation UV Light Irradiation nih.govnih.gov
Reactive Intermediate Nitrene nih.gov
Mechanism Forms a covalent bond with proximal amino acid residues upon photoactivation. nih.govd-nb.info
Primary Target Multispecific bile acid transporter in hepatocyte basolateral membranes. acs.orgdss.go.thnih.gov

Biochemical Fractionation and Electrophoretic Techniques for Labeled Protein Analysis

Following the successful covalent labeling of target proteins with this compound, a series of purification and analytical steps are required to isolate and identify the labeled protein. The covalent nature of the adduct allows for the use of stringent purification conditions that would typically disrupt non-covalent protein-ligand complexes. nih.gov

The process begins with the solubilization of membrane proteins from the cellular or tissue sample. Subsequently, biochemical fractionation techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to separate the complex mixture of proteins. nih.gov The fractions are collected and screened for the presence of the labeled adduct, often detected via a reporter tag (e.g., radioactivity) incorporated into the this compound probe.

Electrophoretic techniques, primarily sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), are crucial for the analysis. nih.govstonybrookmedicine.edu This method separates proteins based on their molecular weight. The covalently bound this compound allows the target protein to be visualized on the gel, typically through autoradiography if a radiolabel was used. d-nb.info The protein band corresponding to the adduct can then be excised from the gel for further, more detailed characterization. stonybrookmedicine.edu

TechniquePurpose in this compound ResearchReference
Cellular Fractionation Isolation of membrane fractions (e.g., basolateral membranes) containing the target transporter. stonybrookmedicine.edu
Protein Solubilization Extraction of membrane proteins for further analysis. nih.gov
HPLC Separation of the complex protein mixture to enrich the labeled protein. nih.gov
SDS-PAGE Separation of proteins by molecular weight to isolate the specific this compound-protein adduct. nih.govstonybrookmedicine.edu
Autoradiography Visualization of the radiolabeled adduct on the gel, confirming successful labeling and guiding excision. d-nb.info

Mass Spectrometry-Based Characterization of this compound-Protein Adducts

Mass spectrometry (MS) is the definitive method for identifying the protein that has been covalently modified by this compound and for pinpointing the specific site of interaction. nih.govresearchgate.net After the labeled protein is isolated (e.g., via SDS-PAGE), it undergoes in-gel proteolytic digestion, typically with an enzyme like trypsin, which cleaves the protein into a predictable set of smaller peptide fragments. stonybrookmedicine.edu

This mixture of peptides is then analyzed using mass spectrometry, commonly with techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). stonybrookmedicine.eduacs.org The peptide fragment that is covalently bound to this compound will exhibit a specific mass increase corresponding to the mass of the photo-probe. nih.govacs.org By identifying this mass-shifted peptide, researchers can confirm the identity of the protein through database searches (Peptide Mass Fingerprinting). acs.org

Furthermore, tandem mass spectrometry (MS/MS) can be performed on the modified peptide. In this technique, the peptide is isolated within the mass spectrometer and fragmented. Analysis of the resulting fragment ions allows for the determination of the peptide's amino acid sequence and, crucially, reveals which specific amino acid residue the this compound molecule is attached to. researchgate.netacs.org This provides high-resolution information about the ligand-binding pocket of the target protein. researchgate.net

StepDescriptionAnalytical TechniqueReference
1. Isolation The this compound-protein adduct is isolated, often by excising the corresponding band from an SDS-PAGE gel.SDS-PAGE stonybrookmedicine.edu
2. Digestion The isolated protein is cleaved into smaller peptides using a protease like trypsin.In-gel Proteolytic Digestion stonybrookmedicine.edu
3. Analysis The peptide mixture is analyzed to find fragments with a mass shift equal to the mass of the this compound adduct.MALDI-TOF MS or LC-MS nih.govacs.org
4. Identification The mass of the unmodified peptides is used to identify the protein from sequence databases.Peptide Mass Fingerprinting acs.org
5. Site Mapping The modified peptide is fragmented and sequenced to identify the exact amino acid residue of covalent attachment.Tandem Mass Spectrometry (MS/MS) researchgate.netacs.org

Spectroscopic Analysis for Ligand-Receptor Interaction Dynamics

While photoaffinity labeling identifies the final covalent adduct, spectroscopic methods are employed to study the initial, non-covalent binding event between this compound and its receptor. Understanding these dynamics is critical to ensure that the probe binds with high affinity and specificity to the target site before photo-activation.

Fluorescence Spectroscopy is a common technique used to characterize ligand-protein interactions. nih.gov Proteins containing fluorescent amino acids like tryptophan can exhibit changes in their fluorescence emission spectrum upon ligand binding. By monitoring this change, typically fluorescence quenching, as a function of ligand concentration, one can calculate key binding parameters such as the binding constant (Kb) and the number of binding sites (n). nih.gov These experiments can also provide insight into the mechanism of binding (static vs. dynamic quenching). nih.gov

Native Mass Spectrometry (nMS) has emerged as a powerful tool for studying non-covalent protein-ligand complexes. nih.gov In this approach, proteins and their ligands are ionized under gentle conditions that preserve the non-covalent interaction. This allows for the direct measurement of the mass of the intact complex, confirming binding stoichiometry and enabling the rapid screening of ligand selectivity against multiple protein targets in a single experiment. nih.gov

While not a direct spectroscopic analysis of binding, functional assays are often used in parallel. For instance, radioimmunoassays can be used to measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels, to characterize the biological consequence of the ligand-receptor interaction. acs.org

MethodApplication in Ligand-Receptor StudiesInformation GainedReference
Fluorescence Spectroscopy To study the non-covalent binding of a ligand to its target protein.Binding constant (Kb), number of binding sites (n), binding mechanism. nih.gov
Native Mass Spectrometry (nMS) To analyze intact, non-covalent protein-ligand complexes.Binding stoichiometry, ligand selectivity. nih.gov
Radioimmunoassay (RIA) To quantify the biological response following ligand binding (e.g., second messenger production).Functional activity (agonist/antagonist), EC50/IC50 values. acs.org
NMR Spectroscopy To provide high-resolution structural information on the protein-ligand complex in solution.Conformational changes upon binding, mapping of interaction surfaces. nih.gov

Conceptual Contributions of Azidobenzamido 008 Research to Chemical Biology

Azidobenzamido 008 as a Benchmark Tool for Probing Membrane Transport Systems

This compound, a photosensitive and radiolabeled derivative of the cyclosomatostatin (B13283) analog c(Phe-Thr-Lys-Trp-Phe-DPro), known as 008, was engineered as a high-precision tool to identify and characterize binding sites within liver cell plasma membranes. nih.gov Its utility as a benchmark probe stems from its dual functionality: in the absence of light, it acts as a reversible, competitive inhibitor of transport, while upon photoactivation, it becomes an irreversible binder, covalently labeling the transporter proteins. nih.gov This allows for both kinetic analysis of transport inhibition and direct identification of the protein components of the transport machinery.

Research demonstrated that in its non-activated state, this compound competitively inhibited the sodium-dependent uptake of bile acids into isolated hepatocytes. nih.gov When activated by light, the inhibition became irreversible, enabling researchers to isolate and identify the specific membrane proteins involved. nih.gov The probe specifically labeled hepatocellular membrane proteins with apparent molecular weights of 67, 54, 50, and 37 kDa. nih.gov In contrast, hepatoma cells known to lack the bile acid transport system could not be specifically labeled by this compound, confirming the probe's specificity for this particular transport system. nih.gov This application established this compound as a definitive tool for dissecting the components of the multispecific bile acid transport system in hepatocytes.

Table 1: Inhibitory Activity of this compound on Hepatocyte Transport Systems

Substrate Transport Inhibited Condition Type of Inhibition Potency
Cholate (B1235396) Dark Competitive Ki = 1 µM
Taurocholate Dark Competitive Ki = 5 µM
Cholate Flashed Light Irreversible IC50 = 2 µM
Taurocholate Flashed Light Irreversible IC50 = 9 µM

Data sourced from a study on isolated hepatocytes. nih.gov

Implications for Understanding Substrate Recognition by Multi-Specific Transporters

The research utilizing this compound has had profound implications for understanding how a single transporter can recognize and transport a diverse range of substrates. The experiments revealed that the transport of the cyclic peptide '008' is mediated by the same system responsible for bile acid uptake. nih.gov This was conclusively shown by the fact that an excess of cholate or the toxin phalloidin (B8060827) could protect the identified membrane proteins from being labeled by activated this compound. nih.gov

This finding provided direct evidence that the hepatic transport system for bile salts is a multi-specific transporter, capable of binding structurally distinct molecules such as cyclic peptides, bile acids, and certain toxins. nih.govnih.gov This concept is critical, as many ATP-binding cassette (ABC) transporters, which include the well-known P-glycoprotein (ABCB1), are multi-specific and play key roles in cellular homeostasis, drug metabolism, and the development of multidrug resistance (MDR) in cancer. nih.govresearchgate.netmdpi.com The overexpression of these transporters can lead to the decreased intracellular accumulation and efficacy of various cytotoxic drugs. mdpi.com The detailed molecular interactions elucidated by this compound with its target proteins serve as a model for how a single binding pocket can accommodate a variety of chemical structures, a fundamental question in the study of drug-transporter interactions and MDR. nih.govnih.govnih.gov

Table 2: Proteins Labeled by this compound in Hepatocyte Membranes

Labeled Protein (Apparent Molecular Weight) Characteristics Protected from Labeling by
67 kDa Hydrophilic, non-glycosylated Cyclosomatostatin 008, Cholate, Phalloidin
54 kDa Integral glycoprotein Cyclosomatostatin 008, Cholate, Phalloidin
50 kDa Integral glycoprotein Cyclosomatostatin 008, Cholate, Phalloidin
37 kDa Not specified Cyclosomatostatin 008, Cholate, Phalloidin

Data derived from photoaffinity labeling experiments. nih.gov

Advancing the Design Principles for Permeable Peptide Probes and Drug Delivery Strategies

The insights gained from this compound research extend directly to the rational design of peptide-based therapeutics and drug delivery systems. A major hurdle in peptide-based drug development is their generally poor membrane permeability. nih.gov The discovery that the cyclic peptide '008' is actively transported into liver cells by the multi-specific bile acid transporter offers a powerful design principle: hijacking endogenous transport systems. nih.govnih.gov

By understanding the structural features that allow the peptide '008' to be recognized by this transporter, new peptides can be designed to exploit the same pathway for targeted delivery to the liver. This strategy circumvents the need for passive diffusion across the cell membrane, a process that is often inefficient for peptides. nih.govyoutube.com The knowledge that a specific transporter imports a particular class of cyclic peptides allows for the conjugation of drug molecules to these peptides, effectively turning them into delivery vectors. nih.govmdpi.comnih.gov This approach is a cornerstone of modern drug delivery, aiming to increase the concentration of a therapeutic agent at its site of action while minimizing systemic exposure. mdpi.com The work with this compound serves as a foundational case study, demonstrating how a detailed understanding of a transporter's substrate specificity can be leveraged to create more effective and targeted peptide-based drugs and diagnostic probes.

Q & A

Q. How can researchers identify understudied applications of this compound using existing literature?

  • Methodological Answer : Conduct systematic reviews using databases like SciFinder or Reaxys with keywords (e.g., "azidobenzamido AND photodynamic therapy"). Apply PICO (Population, Intervention, Comparison, Outcome) framework to isolate gaps, such as limited in vivo studies or unexplored synergistic drug combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.